2-Azaspiro[3.5]nonane hydrobromide
Overview
Description
2-Azaspiro[3.5]nonane hydrobromide is a chemical compound with the formula C8H16BrN . It is a compound of interest in the field of chemistry and may have potential applications in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Azaspiro[3.5]nonane hydrobromide consists of a spirocyclic scaffold, which is a structure of interest in medicinal chemistry . The compound has a molecular weight of 206.123 g/mol .Scientific Research Applications
Anticonvulsant Properties Research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones demonstrated anticonvulsant properties. These compounds were examined for their potential in treating seizures, showing significant activity in animal models. Their effects on GABA(A) receptors were also studied to understand the mechanism of action (Kamiński, Obniska, & Dybała, 2008).
Diversity-Oriented Synthesis The diversity-oriented synthesis of azaspirocycles, including 2-azaspiro compounds, highlighted their potential in drug discovery. These compounds serve as scaffolds for the development of new therapeutic agents due to their structural complexity and functionalizability (Wipf, Stephenson, & Walczak, 2004).
Synthetic Methodology Development Studies have focused on developing synthetic methodologies for constructing azaspirocycles, including 2-azaspiro[4.4]nonane derivatives. These methodologies are crucial for accessing complex molecular architectures used in medicinal chemistry and biological studies (Huynh, Nguyen, & Nishino, 2017).
Chemical Synthesis of Bioactive Natural Products The synthesis of azaspiro[4.4]nonanes as key structures in several bioactive natural products has been a significant area of research. These compounds are central to the development of treatments for various diseases, including leukemia, showcasing the importance of azaspiro compounds in natural product synthesis and drug design (El Bialy, Braun, & Tietze, 2005).
Anticancer Activity Research into the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives and their anticancer activity against various cancer cell lines has shown the potential of these compounds in oncology. The study of their mechanisms and effectiveness in inhibiting cancer cell growth is crucial for the development of new cancer therapies (Flefel et al., 2017).
Safety and Hazards
Safety data for 2-Azaspiro[3.5]nonane hydrobromide indicates that it may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment . It is recommended to use personal protective equipment as required .
properties
IUPAC Name |
2-azaspiro[3.5]nonane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISAACODSESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.5]nonane hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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